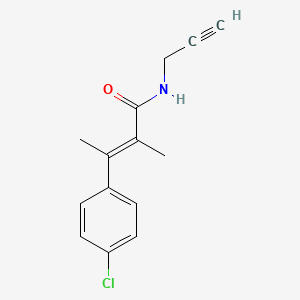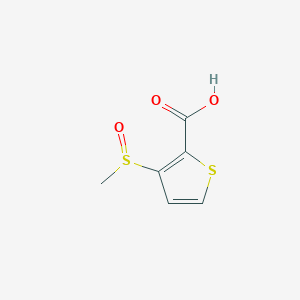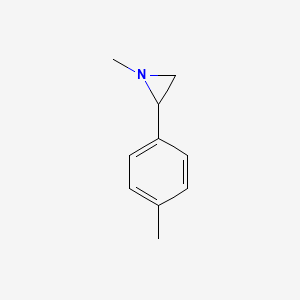
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-: is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.2951 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms within a cyclohexane ring, substituted with six methyl groups. It is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexamethylcyclohexane with hydrazine or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Electrophiles (NO2+, SO3H+)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of primary and secondary amines
Substitution: Formation of halogenated derivatives and other substituted products
Aplicaciones Científicas De Investigación
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diazacyclohexane: Lacks the methyl substitutions, leading to different reactivity and stability.
1,2-Diazacyclooctane: Larger ring size, which affects its conformational flexibility and reactivity.
1,2-Diazabicyclo[2.2.2]octane: Contains a bicyclic structure, resulting in unique chemical properties.
Uniqueness
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- is unique due to its high degree of methyl substitution, which imparts increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Propiedades
Número CAS |
60678-80-0 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
1,2,3,3,6,6-hexamethyldiazinane |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-8-10(3,4)12(6)11(9)5/h7-8H2,1-6H3 |
Clave InChI |
MGTKIJLRSXOCDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(N(N1C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)


![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

